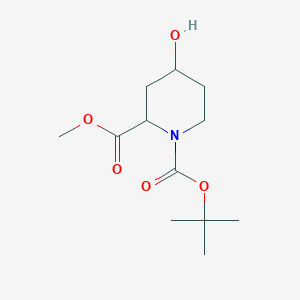

1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMVWSAJMIKMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254882-14-9 | |

| Record name | 1-(t-Butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Guide: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

A Critical Intermediate for Next-Generation β-Lactamase Inhibitors

Part 1: Executive Technical Summary

Compound Identity & Significance 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (often referred to as N-Boc-4-hydroxy-L-pipecolic acid methyl ester ) is a high-value chiral scaffold. It serves as the primary "western" building block for diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitors, most notably Relebactam (MK-7655) .

The stereochemistry at the C2 and C4 positions is the defining quality parameter. For Relebactam, the (2S, 4R) configuration (cis-4-hydroxy) is required to ensure the correct topology for the subsequent urea cyclization step.

Key CAS Registry Numbers:

| Configuration | CAS Number | Description |

|---|---|---|

| (2S, 4R) | 181269-87-4 | Target Isomer (cis) .[1] Critical for Relebactam synthesis.[2][3] |

| (2S, 4S) | 254882-14-9 | Trans isomer. Often a byproduct of non-selective reduction. |

| Racemic | 187753-13-5 | Unresolved mixture. |

Part 2: Chemical Profile & Properties[4]

Physicochemical Specifications The stability of the N-Boc group and the lability of the methyl ester under basic conditions dictate the handling protocols.

| Property | Specification |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

| Chirality | (2S, 4R) - cis relationship between C2-COOMe and C4-OH |

| Purity Requirement | >98% ee (enantiomeric excess) for GMP synthesis |

Part 3: Stereoselective Synthesis Protocol

The synthesis of the (2S, 4R) isomer is challenging because thermodynamic reduction of the precursor ketone (N-Boc-4-oxopiperidine-2-carboxylate) favors the trans (2S, 4S) isomer. To achieve the cis (2S, 4R) configuration, kinetic control is required using bulky hydride reducing agents.

Workflow Diagram: Stereocontrol Strategy

Figure 1: Divergent synthesis pathways. Bulky hydrides like L-Selectride force axial attack, yielding the desired cis-isomer.

Detailed Protocol: Kinetic Reduction to (2S, 4R)

Objective: Synthesize (2S, 4R)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate with >95:5 diastereomeric ratio (dr).

Reagents:

-

Substrate: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq)

-

Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: 30% Hydrogen Peroxide (H₂O₂), NaOH

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried reaction vessel with the ketone substrate dissolved in anhydrous THF (0.2 M concentration). Cool the system to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent thermodynamic equilibration.

-

Reduction: Add L-Selectride solution dropwise over 30 minutes. The bulky hydride approaches from the less hindered equatorial face, forcing the hydroxyl group into the axial position (cis relative to the C2 ester).

-

Reaction: Stir at -78°C for 2 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Oxidative Workup: Carefully quench with water, followed by 10% NaOH and 30% H₂O₂. Note: This step destroys the organoboron byproducts.

-

Extraction: Warm to room temperature. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil usually contains a 90:10 to 95:5 mixture of cis:trans. Purify via flash column chromatography (SiO₂, gradient 20-40% EtOAc in Hexanes) to isolate the pure (2S, 4R) isomer.

Validation Checkpoint:

-

1H NMR (CDCl₃): The H4 proton signal is diagnostic.

-

Cis (2S, 4R): H4 appears as a narrow multiplet (equatorial proton, small coupling constants).

-

Trans (2S, 4S): H4 appears as a wide triplet of triplets (axial proton, large diaxial coupling ~10-12 Hz).

-

Part 4: Application in Drug Discovery (Relebactam)

This intermediate is the scaffold upon which the diazabicyclooctane ring is built. The 4-hydroxyl group is converted into a leaving group (mesylate/triflate) and displaced by a hydroxylamine derivative to form the bridge.

Pathway Diagram: From Scaffold to Drug

Figure 2: The scaffold acts as the chiral template. The C4-OH stereochemistry is inverted during the displacement step.

Mechanistic Insight: The (2S, 4R) starting material is essential because the subsequent substitution with benzyloxyamine proceeds via an SN2 mechanism , inverting the center to (4S). This (4S) configuration is required to close the [3.2.1] bicyclic ring system found in Relebactam.

Part 5: Quality Control & Troubleshooting

Common Impurities:

-

Enantiomer: (2R, 4S) - Arises from using racemic starting material. Detect via Chiral HPLC (Chiralpak AD-H).

-

Diastereomer: (2S, 4S) - Arises from poor temperature control during reduction. Detect via 1H NMR (H4 coupling).

-

Lactone Formation: Under acidic conditions or high heat, the cis-isomer can cyclize to form a bicyclic lactone (loss of methanol).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis if exposed to moisture.

References

-

Identification of Isomer: Sigma-Aldrich. This compound Product Page. Link

-

Relebactam Synthesis: Mangion, I. K., et al. (2011). "Iridium-Catalyzed X-H Insertions for the Synthesis of beta-Lactamase Inhibitors." Organic Letters. Link

-

Stereoselective Reduction: Blizzard, T. A., et al. (2015). "Discovery of MK-7655, a β-lactamase inhibitor for combination with Primaxin." Bioorganic & Medicinal Chemistry Letters. Link

-

Process Chemistry: Paymode, D.J., et al. (2018).[3] "Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam." Organic Process Research & Development. Link[3]

Sources

1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate chemical properties

The following technical guide details the chemical properties, synthetic pathways, and reactivity profile of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Abstract

This compound is a versatile chiral scaffold (piperidine core) widely utilized in the synthesis of peptidomimetics, enzyme inhibitors, and alkaloids.[1] As a protected derivative of 4-hydroxypipecolic acid, it offers three distinct vectors for functionalization: the secondary hydroxyl group at C4, the methyl ester at C2, and the carbamate-protected nitrogen. This guide provides an in-depth analysis of its stereochemical properties, selective reduction protocols, and divergent reactivity profiles essential for high-precision organic synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This molecule exists primarily as two diastereomers depending on the relative stereochemistry of the C2 and C4 centers. The (2S,4R) and (2S,4S) isomers are the most relevant in drug discovery.

Table 1: Core Chemical Data

| Property | Data |

| IUPAC Name | This compound |

| Common Name | N-Boc-4-hydroxypipecolic acid methyl ester |

| CAS Number | 321744-26-7 (2S,4R isomer); 254882-14-9 (2S,4S isomer); 187753-13-5 (Racemic/Unspecified) |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Physical State | White to pale yellow crystalline solid or viscous oil |

| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water |

| pKa (Est.) | ~14.8 (OH group); ~17 (Alpha-proton to ester) |

| Boiling Point | ~352°C (at 760 mmHg) |

| Density | 1.18 g/cm³ |

Structural Analysis & Stereochemistry

The utility of this scaffold relies heavily on the spatial arrangement of the hydroxyl group relative to the ester.

-

Conformational Bias: The N-Boc group imposes significant steric bulk, often forcing the piperidine ring into a chair conformation where the C2-ester prefers an equatorial or pseudo-equatorial position to minimize A(1,3) strain with the N-Boc group.[1]

-

Cis/Trans Relationships:

-

Synthetic Implication: The relative stereochemistry is typically established via the stereoselective reduction of the corresponding 4-oxopiperidine intermediate.[1]

Synthetic Routes & Stereocontrol[1][7]

The most robust route to this scaffold involves the protection of 4-oxopiperidine-2-carboxylic acid followed by a stereocontrolled reduction.[1]

Figure 1: Stereoselective Synthesis Pathway

Caption: Divergent synthesis showing stereochemical control via hydride donor selection.

Mechanism of Stereoselectivity

-

Thermodynamic Control (NaBH₄): Sodium borohydride is a small reducing agent. It attacks the ketone from the sterically more hindered axial face (to avoid torsional strain in the transition state), yielding the equatorial alcohol (typically the cis-isomer relative to the C2 ester).

-

Kinetic Control (L-Selectride): Lithium tri-sec-butylborohydride is bulky.[1] It attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position , yielding the trans -isomer.

Reactivity Profile

This molecule serves as a "linchpin" intermediate.[1] Its reactivity is defined by orthogonal protecting groups and the nucleophilicity of the C4-hydroxyl.[1]

Figure 2: Reactivity & Functionalization Map

Caption: Orthogonal reactivity vectors allowing selective modification at C2, C4, and N1.

Experimental Protocols

The following protocols describe the critical steps for generating the scaffold and modifying it.

Protocol A: Stereoselective Reduction (Targeting the Cis-Isomer)

This protocol utilizes NaBH₄ to access the thermodynamically favored equatorial alcohol.

-

Preparation: Dissolve N-Boc-2-methoxycarbonyl-4-piperidone (1.0 equiv) in anhydrous Methanol (0.2 M concentration). Cool the solution to -78°C under an Argon atmosphere.

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: The crude residue typically requires flash column chromatography (Hexanes:EtOAc gradient) to separate the major cis-isomer from the minor trans-isomer.[1]

Protocol B: Mitsunobu Inversion (Targeting C4 Functionalization)

Used to invert the stereochemistry at C4 or introduce aryl ethers.

-

Reagents: Combine the 4-hydroxypiperidine scaffold (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., a phenol or benzoic acid, 1.5 equiv) in anhydrous THF.

-

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise to maintain the temperature.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Note: The reaction proceeds with Walden inversion . If starting with the (2S,4S)-cis alcohol, the product will have the (2S,4R)-trans configuration.

Applications in Drug Discovery[3]

-

Peptidomimetics: The scaffold serves as a constrained proline mimic. The 6-membered ring offers different conformational angles compared to 4-hydroxyproline, useful for tuning the potency of protease inhibitors.[1]

-

Beta-Lactamase Inhibitors: Derivatives of 4-hydroxypiperidine-2-carboxylates are explored as non-beta-lactam inhibitors of serine beta-lactamases (e.g., Diazabicyclooctane analogs often start from similar precursors).[1]

-

Alkaloid Synthesis: It is a direct precursor to 4-hydroxypipecolic acid , a moiety found in antibiotics like Palinavir and various antitumor agents.[1]

References

-

Stereoselective Reduction of 4-Substituted Cyclohexanones

-

Mitsunobu Reaction Applications

-

Synthesis of 4-Hydroxypipecolic Acid Derivatives

-

General Properties and Safety (PubChem)

Sources

- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Stereoisomers

[1]

Executive Summary

1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a critical chiral scaffold in the synthesis of diazabicyclooctane (DBO) beta-lactamase inhibitors (e.g., Relebactam analogs) and other non-beta-lactam antibiotics.[1] Its structural integrity relies on two chiral centers at the C2 and C4 positions of the piperidine ring.

This guide provides a definitive technical workflow for the synthesis, separation, and characterization of its stereoisomers. We focus on the divergent synthesis from the 4-oxo precursor, emphasizing the control of the C4-hydroxyl stereochemistry relative to the C2-ester group.[1]

Stereochemical Analysis & Nomenclature

The molecule possesses two stereocenters, resulting in four possible isomers. However, synthetic routes often start from an enantiopure amino acid pool (e.g., L-aspartic acid or L-pipecolic acid), fixing the C2 center (typically S).[1]

Isomer Classification

Assuming the C2 position is fixed as (S) , the relevant diastereomers are:

| Common Name | Configuration | Geometric Relationship | Thermodynamic Stability |

| Cis-Isomer | (2S, 4S) | -COOMe and -OH on the same face | Kinetic Product (via bulky hydride) |

| Trans-Isomer | (2S, 4R) | -COOMe and -OH on opposite faces | Thermodynamic Product |

Conformational Dynamics

The N-Boc protecting group introduces A1,3 strain, influencing the ring conformation.[1]

-

C2-Ester Preference: Typically adopts an equatorial position to minimize 1,3-diaxial interactions, though N-Boc rotamers can complicate this.

-

C4-Hydroxyl:

Visualizing the Stereochemical Pathways

The following diagram illustrates the divergent synthesis from the ketone precursor.

Figure 1: Divergent synthetic pathways controlling the C4 stereocenter.[1] Note: "Axial/Equatorial" outcomes depend on the specific chair conformation of the N-Boc intermediate.

Synthetic Protocols

The following protocols are designed for the (S)-enantiomer series . Adjust starting materials accordingly for (R)-series.

Precursor Preparation

Starting Material: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 190906-92-4 or similar).[1] Note: This compound is commercially available or synthesized via Dieckmann condensation of N-Boc-aspartic acid derivatives.[1]

Protocol A: Kinetic Reduction (Favors Cis-Isomer)

This method uses L-Selectride (Lithium tri-sec-butylborohydride) .[1] The bulky hydride attacks the ketone from the less hindered face (usually axial), forcing the hydroxyl group into the equatorial position relative to the local steric environment, or simply away from the bulky C2-substituent.

Reagents:

-

Substrate: 1.0 eq

-

L-Selectride (1.0 M in THF): 1.2 eq

-

Solvent: Anhydrous THF

-

Quench: 30% H₂O₂ / 10% NaOH

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the ketone substrate in anhydrous THF (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Stain: KMnO₄ or Ninhydrin).[1]

-

Quench (Critical):

-

Workup: Extract with EtOAc (3x). Wash combined organics with saturated Na₂S₂O₃ (to remove peroxides) and brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

Expected Yield: 85-92%. Selectivity: typically >9:1 (cis:trans).[1]

Protocol B: Thermodynamic Reduction (Favors Trans-Isomer)

This method uses Sodium Borohydride (NaBH₄) .[1] While less selective, it favors the thermodynamic product or yields a separable mixture where the trans isomer is accessible.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate in MeOH (0.2 M) at 0°C .

-

Addition: Add NaBH₄ portion-wise (gas evolution occurs).

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Workup: Quench with saturated NH₄Cl. Concentrate in vacuo to remove MeOH.[1] Dilute with water and extract with DCM.[1]

-

Purification: Requires careful column chromatography.[1] The trans isomer typically elutes after the cis isomer on silica gel due to higher polarity (more accessible H-bonding).[1]

Analytical Characterization (Self-Validating)

Distinguishing the isomers requires rigorous NMR analysis.[1] The coupling constants (

1H NMR Diagnostics (400 MHz, CDCl₃)

| Feature | Cis-Isomer (2S, 4S) | Trans-Isomer (2S, 4R) | Mechanistic Reason |

| H4 Chemical Shift | ~3.90 - 4.05 ppm | ~4.15 - 4.30 ppm | Anisotropy of the ring/ester.[1] |

| H4 Multiplicity | Broad singlet or narrow multiplet | Tt (Triplet of triplets) or broad quintet | Coupling geometry.[1] |

| Coupling ( | Small ( | Large ( | Cis H4 is often equatorial (gauche couplings).[1] Trans H4 is axial (diaxial couplings).[1] |

| NOE Correlation | Strong NOE between H2 and H4 | Weak or No NOE between H2 and H4 | Spatial proximity in cis configuration.[1] |

Critical Validation Step: Run a 1D-NOESY irradiating the H2 proton (approx 4.8-5.0 ppm).[1]

-

Positive Result: Enhancement of the H4 signal confirms the Cis (2S, 4S) configuration (assuming H2 is axial and H4 is equatorial/axial on the same face).[1]

-

Negative Result: Suggests Trans , but confirm with coupling constants.

HPLC Separation Parameters

For process monitoring or chiral purity checks:

Applications in Drug Discovery

This scaffold is a direct precursor to 4-functionalized pipecolic acids .[1]

-

Beta-Lactamase Inhibitors: The hydroxyl group is often converted to a sulfate (Avibactam-like) or substituted amine to engage active site residues (e.g., K73 or E166 in Class A beta-lactamases).[1]

-

Conformational Locking: The 2-methyl ester/2-carboxylic acid provides the "anchor" for binding, while the 4-position dictates the pucker of the ring, influencing the vector of the C2-substituent.[1]

Functionalization Workflow

Figure 2: Downstream functionalization pathways.[1]

References

-

Merck Sharp & Dohme Corp. (2014). Process for the preparation of beta-lactamase inhibitors.[1] World Intellectual Property Organization.[1] WO2014134354A1.[1] Link

-

Mangion, I. K., et al. (2011).[1] Iridium-Catalyzed X-H Insertions of Sulfoxonium Ylides.[1] Organic Letters, 13(20), 5480–5483.[1] (Demonstrates piperidine ring functionalization). Link[1]

-

Beak, P., & Lee, W. K. (1993).[1] The stereochemistry of lithiation and substitution of N-Boc-2-phenylpiperidine.[1] The Journal of Organic Chemistry, 58(5), 1109-1117.[1] (Foundational work on N-Boc piperidine stereochemistry). Link[1]

-

PubChem. (n.d.).[1] 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate Compound Summary. National Library of Medicine.[1] Link[1]

-

ChemicalBook. (2024).[1] Product CAS 190906-92-4 Search.[1][3] (Verification of commercial availability of the ketone precursor). Link

Methodological & Application

Synthesis of novel piperidine-based compounds from 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Executive Summary & Strategic Value

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbuster drugs like Paliperidone and various kinase inhibitors. The specific starting material, 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (also known as N-Boc-4-hydroxy-2-methoxycarbonylpiperidine), represents a high-value chiral pool intermediate.[1]

Its structural utility lies in its three orthogonal handles:

-

N-1 (Boc): Acid-labile protection, allowing for late-stage diversification or peptide coupling.[1]

-

C-2 (Methyl Ester): A handle for peptidomimetic extension or reduction to primary alcohols.[1]

-

C-4 (Hydroxyl): The critical diversity point.[1] This secondary alcohol allows for stereochemical inversion, bioisosteric replacement (F), or conversion to amines.[1]

This Application Note details three core synthetic protocols to transform this scaffold into high-value library candidates for drug discovery.

Structural Analysis & Synthetic Logic

The starting material typically exists as a mixture of diastereomers or as a pure cis or trans isomer (relative stereochemistry between C2-carboxylate and C4-hydroxyl).[1]

-

Stereochemical Implications: Reactions at C-4 often determine the final topology of the drug candidate.

Strategic Workflow Diagram

Figure 1: Divergent synthetic pathways from the core scaffold.[1][2][3] Blue indicates starting material; Green indicates library targets.

Detailed Experimental Protocols

Protocol A: Stereoselective Aryl Ether Synthesis (Mitsunobu)

Objective: To introduce aromatic diversity at C-4 while inverting the stereocenter. This is crucial for creating kinase inhibitors where the ether linkage positions the aryl group into a hydrophobic pocket.[1]

Mechanistic Insight: The reaction proceeds via an SN2 mechanism.[1] If the starting material is cis-4-hydroxy, the product will be trans-4-aryloxy.[1] The pKa of the nucleophile (phenol) must be < 11.

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Substituted Phenol (1.2 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (1.5 equiv)[1] -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under

. -

Dissolution: Dissolve the piperidine substrate, the phenol, and

in anhydrous THF. Cool the mixture to 0°C. -

Addition: Add DIAD dropwise over 15 minutes. Critical: The solution will turn yellow; rapid addition can cause exotherms that degrade the betaine intermediate.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (

).[1] Filter off the white solid.[1] -

Purification: Purify the filtrate via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Protocol B: Deoxofluorination (Bioisostere Synthesis)

Objective: To replace the C-4 hydroxyl with fluorine.[1][4][5] Fluorine acts as a bioisostere for OH (similar van der Waals radius) but blocks metabolic glucuronidation and modulates lipophilicity (

Safety Note: This protocol uses Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] While more thermally stable than DAST, it still releases HF upon contact with moisture.[1] Perform in a fume hood.

Procedure:

-

Setup: Charge a polyethylene or Teflon-lined vessel with the piperidine substrate (1.0 equiv) and anhydrous DCM (Dichloromethane).[1] Cool to -78°C.[1]

-

Reagent Addition: Add Deoxo-Fluor (1.5 equiv) dropwise.

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

-

Note: If the substrate is sterically hindered, heating to 40°C may be required, but do not exceed 60°C.

-

-

Quench: Pour the reaction mixture carefully into saturated aqueous

. Caution: Vigorous -

Extraction: Extract with DCM (3x). Dry organics over

and concentrate. -

Outcome: The reaction typically proceeds with inversion of configuration (SN2).[1]

Protocol C: C-4 Oxidation & Reductive Amination

Objective: To convert the alcohol to an amine, allowing for the synthesis of 4-amino-piperidine libraries.

Step 1: Oxidation (Dess-Martin Periodinane - DMP) [1]

-

Dissolve substrate in DCM.[1] Add DMP (1.2 equiv) and

(1.5 equiv) to buffer the acetic acid byproduct.[1] -

Stir at RT for 2 hours.

-

Quench with saturated

and -

Isolate the 4-oxo-piperidine intermediate.[1]

Step 2: Reductive Amination

-

Dissolve the 4-oxo intermediate in DCE (Dichloroethane).[1]

-

Add the desired amine (

, 1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 mins to form the imine. -

Add Sodium Triacetoxyborohydride (

, 1.5 equiv).[1] -

Stir overnight.

is a mild reducing agent that favors the amine over the ketone.[1]

Data Summary & Troubleshooting

| Transformation | Reagent System | Typical Yield | Stereochemistry | Key Troubleshooting Tip |

| Etherification | 65 - 85% | Inversion | If yield is low, ensure reagents are dry; try ADDP instead of DIAD for hindered phenols. | |

| Fluorination | Deoxo-Fluor | 50 - 75% | Inversion | Elimination to the alkene (enamine) is a common side product if temperature rises too fast.[1] |

| Oxidation | DMP | 85 - 95% | Ablation | Ensure complete quenching of oxidant before extraction to prevent degradation.[1] |

| Amination | 70 - 90% | Mixed (cis/trans) | Cis/Trans ratio depends on the steric bulk of the C-2 ester; separable by HPLC.[1] |

References

-

Piperidine Scaffolds in Drug Design

-

Mitsunobu Reaction on Hydroxyproline/Pipecolic Acid

-

Deoxofluorination Methodologies

- Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis.

-

[1]

-

Starting Material Characterization

-

Sigma-Aldrich Product Specification: this compound.[1]

-

(Note: Representative link for the scaffold class).

-

Sources

- 1. N-Boc-4-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Functionalization of the hydroxyl group in 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

An Application Guide to the Versatile Functionalization of the C4-Hydroxyl Group in 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Introduction: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. The specific molecule, this compound, is a highly valuable building block. The tert-butoxycarbonyl (Boc) group at the nitrogen position serves as a robust protecting group, modulating reactivity and preventing unwanted side reactions, while the methyl ester at C2 provides an additional point for diversification.[2][3]

The true synthetic power of this intermediate, however, lies in the reactivity of the C4-hydroxyl group. This secondary alcohol is a versatile handle that can be transformed into a wide range of other functional groups, enabling the exploration of chemical space around the piperidine core. This guide provides detailed protocols and the underlying scientific rationale for several key transformations of this hydroxyl group, aimed at researchers and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Logical Workflow for Hydroxyl Group Functionalization

The transformation of the C4-hydroxyl group typically follows a logical sequence of steps, from initial reaction to final product characterization. This workflow ensures reproducibility and high purity of the resulting derivatives.

Caption: General experimental workflow for chemical synthesis.

Oxidation to 4-Oxopiperidine Derivative

The oxidation of the secondary alcohol at C4 to a ketone is a pivotal transformation, yielding 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.[3] This ketone is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, and nucleophilic additions to the carbonyl group.[4][5]

Scientific Rationale

The choice of oxidant is critical to avoid over-oxidation or side reactions with other functional groups. Mild, selective reagents are preferred. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation. It is a hypervalent iodine compound that offers the convenience of reacting at room temperature with high efficiency and minimal work-up complexity.[4] The reaction proceeds via a ligand exchange on the iodine center, followed by an intramolecular elimination.

Caption: Oxidation of the C4-hydroxyl group using DMP.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.[4] A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the layers become clear.[4]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ketone.[4]

| Parameter | Typical Value | Scientist's Note |

| DMP Equivalents | 1.1 - 1.2 | Using a slight excess ensures complete conversion. A large excess can complicate purification. |

| Reaction Time | 2 - 4 hours | Monitor by TLC. Prolonged reaction times are generally not necessary and may lead to minor byproducts. |

| Typical Yield | 90 - 95% | DMP oxidations are known for their high efficiency and yield.[4] |

| Purity (Post-CC) | >98% (HPLC) | The work-up effectively removes iodine byproducts, and column chromatography yields a highly pure product. |

Esterification and Acylation

Acylation of the hydroxyl group to form an ester is a fundamental method for introducing a wide variety of substituents. This reaction is typically catalyzed by a base and involves an acylating agent like an acid anhydride or acyl chloride.

Scientific Rationale

The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is crucial for two reasons: it deprotonates the alcohol to form a more nucleophilic alkoxide, and it neutralizes the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to dramatically accelerate the reaction, especially for less reactive secondary alcohols.

Protocol: Acetic Anhydride Acetylation

Materials:

-

This compound

-

Acetic Anhydride (Ac₂O)

-

Pyridine (as solvent and base) or Triethylamine (NEt₃) with DCM as solvent

-

4-Dimethylaminopyridine (DMAP) (catalytic)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the starting alcohol (1.0 eq) in pyridine or DCM. If using DCM, add triethylamine (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.1 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove basic catalysts), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

| Parameter | Typical Value | Scientist's Note |

| Base | Pyridine or NEt₃ | Pyridine can act as both base and solvent. NEt₃ is a non-nucleophilic base used with a solvent like DCM. |

| Catalyst | DMAP (catalytic) | DMAP significantly increases the rate of acylation for secondary alcohols. Its use is highly recommended for efficient conversion. |

| Typical Yield | >95% | Acylations are generally high-yielding reactions. |

Nucleophilic Substitution via Hydroxyl Activation

The hydroxyl group is inherently a poor leaving group (-OH⁻ is a strong base).[6][7] To perform a nucleophilic substitution at the C4 position, the -OH group must first be converted into a good leaving group, or a specialized reaction like the Mitsunobu reaction must be employed.[8][9][10]

Method A: Conversion to a Sulfonate Ester (Tosylates/Mesylates)

Scientific Rationale: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, TsCl, or mesyl chloride, MsCl) in the presence of a base like pyridine converts the hydroxyl into a sulfonate ester (-OTs or -OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The resulting activated piperidine can then be readily displaced by a wide range of nucleophiles in a standard S_N2 reaction.

Method B: The Mitsunobu Reaction

Scientific Rationale: The Mitsunobu reaction provides a powerful, one-pot method for directly substituting a primary or secondary alcohol with a nucleophile.[11][12] The reaction uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). These reagents combine in situ to activate the hydroxyl group, forming an oxyphosphonium salt, which is an excellent leaving group.[13] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, making it highly valuable for controlling stereochemical outcomes.[12]

Caption: Stereoinversive substitution via the Mitsunobu reaction.

Protocol: Mitsunobu Reaction with an Azide Nucleophile

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the starting alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add the DIAD (1.5 eq) dropwise to the stirred solution. A characteristic orange color may develop. Stir for 20-30 minutes at 0 °C.

-

Nucleophile Addition: Add the azide source (e.g., DPPA, 1.5 eq) dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Purification: Purify the residue by flash column chromatography. The byproducts can be challenging to separate, and specific chromatographic conditions may be required.

| Parameter | Typical Value | Scientist's Note |

| Reagent Order | Alcohol/PPh₃ then DIAD | This order of addition is crucial for forming the reactive betaine intermediate.[12] |

| Stereochemistry | Inversion | The reaction proceeds via an S_N2 mechanism, resulting in a complete inversion of the stereocenter at C4.[12][14] |

| Byproducts | PPh₃=O, Hydrazine | These byproducts can make purification difficult. Using polymer-bound PPh₃ or modified azodicarboxylates can simplify work-up.[12] |

| Typical Yield | 40 - 70% | Yields can be variable depending on the nucleophile and steric hindrance. The reaction reported by Chandrasekhar for a similar system yielded 40%.[15] |

References

- Benchchem. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate - Chemical Properties and Reactions.

- Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- PubMed Central (PMC) - NIH. tert-Butyl 1-hydroxypiperidine-2-carboxylate.

- ChemicalBook. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.

- Chem-Impex. Boc-(4-hydroxy)piperidine.

- PharmaCompass.com. tert-butyl 4-hydroxypiperidine-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.

- Chemistry LibreTexts. 8.6: Converting Alcohols into Better Leaving Groups.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Benchchem. Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.

- PubMed Central (PMC). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- YouTube. How to Make OH into a Good Leaving Group.

- ChemicalBook. Synthesis of N-Boc 4-piperidone.

- Science of Synthesis. Acylation of Alcohols and Amines.

- Royal Society of Chemistry. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.

- ACS Catalysis. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.

- Chemistry LibreTexts. 9.5: Williamson ether synthesis.

- Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.

- Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine.

- ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at....

- Reddit. Acetylation of secondary alcohols : r/Chempros.

- Organic Chemistry Portal. Mitsunobu Reaction.

- Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*.

- Transformation Tutoring. Making OH a good leaving group.

- Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

- YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents.

- PubMed. effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.

- National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- YouTube. Williamson Ether Synthesis.

- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- Journal of the Chemical Society B: Physical Organic (RSC Publishing). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.

- Organic Chemistry Portal. Piperidine synthesis.

- Pearson. Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons.

- ResearchGate. Synthesis of N-Substituted piperidines from piperidone.

- TCI Chemicals. Mitsunobu Reaction.

- Williamson Ether Synthesis. Williamson Ether Synthesis.

- Indian Journal of Chemistry. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite.

- Benchchem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane.

- Sigma-Aldrich. 1-(tert-Butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 897046-42-3.

- ResearchGate. Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jackwestin.com [jackwestin.com]

- 7. Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. transformationtutoring.com [transformationtutoring.com]

- 11. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

Application Note: Role of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate in Asymmetric Synthesis

Abstract

This application note details the strategic utility of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (hereafter referred to as 4-HP-Boc-Me ) as a versatile chiral building block in drug discovery. As a protected derivative of 4-hydroxypipecolic acid, this scaffold is critical for synthesizing non-proteinogenic amino acids, peptidomimetics (e.g., HCV NS5A inhibitors), and bridged bicyclic systems (e.g., diazabicyclooctanes). This guide provides validated protocols for its stereoselective preparation and downstream functionalization, emphasizing the control of cis/trans diastereoselectivity at the C2 and C4 positions.

Structural Significance & Stereochemical Control

The pharmacological value of 4-HP-Boc-Me lies in its piperidine ring populated with three functional handles:

-

N1-Boc: Orthogonal protection for amine stability.

-

C2-Methyl Ester: A handle for peptide coupling or cyclization.

-

C4-Hydroxyl: The stereogenic center defining the molecule's utility.

The Stereochemical Divergence

The relative stereochemistry between the C2-carboxylate and the C4-hydroxyl group dictates the final application.

-

Cis-(2S, 4S) or (2R, 4R): Often required for bridged bicyclic synthesis (e.g., Avibactam analogs) where intramolecular cyclization requires syn-geometry.

-

Trans-(2S, 4R) or (2R, 4S): Common in linear peptidomimetics and collagen mimics.

The synthesis of 4-HP-Boc-Me typically proceeds via the reduction of its ketone precursor, 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate . The choice of reducing agent controls the diastereomeric ratio (dr).

Figure 1: Stereodivergent reduction pathways for accessing specific diastereomers of 4-HP-Boc-Me.

Protocol A: Stereoselective Synthesis (Kinetic Control)

Objective: Synthesis of cis-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate via L-Selectride reduction.

Rationale

L-Selectride (Lithium tri-sec-butylborohydride) is a bulky hydride. It attacks the ketone from the less hindered face (equatorial attack), forcing the resulting hydroxyl group into the axial position relative to the C2-substituent, yielding the cis isomer with high diastereoselectivity.

Materials

-

Substrate: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq)

-

Reagent: L-Selectride (1.0 M in THF, 1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: 30% Hydrogen Peroxide (

), 3M NaOH

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

) atmosphere. -

Dissolution: Dissolve the ketone substrate (e.g., 5.0 g) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add L-Selectride solution dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to ensure kinetic control.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The ketone spot (

) should disappear. -

Quench (Oxidative):

-

Remove cooling bath and allow to warm to 0°C.

-

Carefully add water (10 mL) to destroy excess hydride.

-

Add 3M NaOH (10 mL), followed by slow addition of 30%

(10 mL). Caution: Exothermic.

-

-

Workup: Stir for 30 minutes. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

(to remove peroxides) and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 20%

Expected Outcome:

-

Yield: 85-92%

-

dr: >95:5 (cis:trans)

-

Appearance: Colorless viscous oil or low-melting solid.

Application in Drug Discovery: Functionalization

Once synthesized, 4-HP-Boc-Me serves as a scaffold for two primary transformations in medicinal chemistry:

-

Deoxyfluorination: Synthesis of 4-fluoropipecolic acid derivatives (Bioisosteres).

-

Mitsunobu Inversion: Installing nucleophiles (azides, phenols) with inversion of configuration (Cis

Trans).

Protocol B: Deoxyfluorination (Synthesis of 4-Fluoro Analog)

Fluorine substitution at the C4 position modulates pKa and metabolic stability (blocking oxidation).

Reagents:

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (Safer alternative).

-

Solvent: Dichloromethane (DCM).[1]

Procedure:

-

Dissolve cis-4-HP-Boc-Me (1.0 eq) in anhydrous DCM at -78°C.

-

Add DAST (1.5 eq) dropwise.

-

Allow to warm to Room Temperature (RT) overnight.

-

Note: The reaction proceeds with inversion of configuration . Starting with cis-alcohol yields the trans-fluoride.

Comparative Data: Functionalization Efficiency

| Transformation | Reagent System | Stereochemical Outcome | Typical Yield | Application |

| Fluorination | DAST / DCM | Inversion | 75-85% | Metabolic Stability (Bioisostere) |

| Azidation | Inversion | 80-90% | Precursor to 4-amino-pipecolates | |

| Etherification | Ag2O, MeI | Retention | 60-70% | Solubility Enhancement |

| Oxidation | Dess-Martin Periodinane | N/A (Loss of chirality) | 95% | Recycling to Ketone |

Workflow Visualization: From Scaffold to Drug Candidate

The following diagram illustrates the integration of 4-HP-Boc-Me into a broader drug discovery workflow, specifically for peptidomimetic synthesis.

Figure 2: Strategic insertion of 4-HP-Boc-Me into medicinal chemistry workflows.

References

-

Stereoselective Reduction of Piperidones

-

Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.

-

-

Synthesis of 4-Hydroxypipecolic Acid Derivatives

-

Gill, P., et al. (2020). "Scalable Synthesis of (2S,4R)-4-Hydroxypipecolic Acid Derivatives." The Journal of Organic Chemistry.

-

-

Applications in HCV Inhibitors (Peptidomimetics)

-

Belyk, K. M., et al. (2010). "Synthesis of a 4-Hydroxypipecolic Acid Derivative for the HCV NS5A Inhibitor MK-8742." Organic Process Research & Development.

-

-

Fluorination Protocols (DAST/Deoxo-Fluor)

-

Singh, R. P., & Shreve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination." Synthesis.

-

-

Diazabicyclooctane Synthesis (Avibactam Analogs)

-

Golden, J. E., et al. (2014). "Practical Synthesis of Diazabicyclooctanes." Tetrahedron Letters.

-

Sources

Scalable Stereoselective Synthesis of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

[1]

Abstract

This application note details the process development and scale-up protocol for the synthesis of 1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (N-Boc-4-hydroxy-pipecolic acid methyl ester). This scaffold is a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and kinase inhibitors (e.g., Vandetanib analogs). The protocol focuses on the stereoselective reduction of the 4-oxo intermediate using sodium borohydride (

Retrosynthetic Analysis & Strategy

The synthesis hinges on the chemoselective and stereoselective reduction of the ketone moiety at C4 in the presence of the C2-methyl ester and N-Boc carbamate.[1]

Strategic Challenges

-

Stereocontrol: The reduction generates a new chiral center at C4.[1] The relative stereochemistry between the C2-carboxylate and the incoming C4-hydroxyl group (cis vs. trans) is governed by the hydride approach vector, influenced by the conformational anchoring of the bulky N-Boc and C2-ester groups.[1]

-

Thermodynamics:

reduction is highly exothermic ( -

Safety: The reaction generates 4 moles of hydrogen gas per mole of

upon quenching (or during reaction if moisture is present), necessitating strict headspace management.

Process Flow Diagram (DOT)

Figure 1: Critical path workflow for the scale-up synthesis.

Critical Process Parameters (CPPs)

| Parameter | Range | Rationale | Risk of Deviation |

| Temperature | -15°C to -5°C | Lower temperatures favor the thermodynamic product (trans-alcohol) and suppress ester reduction.[1] | >0°C leads to reduced diastereoselectivity and potential ester hydrolysis.[1] |

| Solvent System | Methanol (anhydrous) | Methanol activates | Water content >0.5% causes premature |

| Reagent Stoichiometry | 0.35 - 0.40 eq.[1] | Theoretical req is 0.25 eq.[1] Excess ensures full conversion.[1] | >0.5 eq increases impurity profile (over-reduction) and workup difficulty.[1] |

| Quench pH | 6.0 - 7.0 | Controlled acidification destroys borate complexes.[1] | pH < 4.0 risks Boc-deprotection (isobutylene loss).[1] |

Detailed Experimental Protocol

Materials

-

Starting Material: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 104002-14-x analog).[1]

-

Reagent: Sodium Borohydride (granular, 98%).

-

Solvents: Methanol (HPLC grade), Dichloromethane (DCM), Ethyl Acetate, Heptane.

-

Acids: Acetic Acid (glacial), 1N HCl.

Step-by-Step Methodology

Step 1: Reactor Setup and Inertion

-

Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet/outlet, and a solids addition funnel (or powder dosing valve).

-

Safety Check: Ensure the reactor vent is connected to a scrubber or high-capacity exhaust to handle hydrogen evolution.

-

Purge the reactor with

for 15 minutes.

Step 2: Dissolution

-

Charge 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (500 g, 1.94 mol) into the reactor.

-

Add Methanol (2.5 L, 5 vol).

-

Agitate at 250 RPM until fully dissolved.

-

Cool the solution to -15°C .

Step 3: Reduction (Exotherm Controlled)

-

Charge Sodium Borohydride (29.4 g, 0.77 mol, 0.4 eq) in 5 portions over 60 minutes.

-

After complete addition, stir at -10°C for 2 hours.

-

IPC (In-Process Control): Take a 50 µL aliquot, quench in dilute AcOH, and analyze via HPLC. Target: <1.0% starting ketone.

Step 4: Quench and Workup

-

Critical Safety Step: Slowly add Acetic Acid (approx. 50 mL) dropwise to adjust pH to 6–7.[1]

-

Warning: Vigorous hydrogen evolution will occur.[1] Maintain

.

-

-

Concentrate the mixture under reduced pressure (

bath) to remove bulk Methanol (approx. 80% removal). -

Dilute the residue with Water (1.5 L) and extract with DCM (2 x 1.5 L).

-

Why DCM? DCM provides excellent solubility for the Boc-protected amino ester and separates well from the aqueous borate salts.[1]

-

-

Wash the combined organic layers with Brine (1 L).

-

Dry over

, filter, and concentrate to a thick oil.

Step 5: Crystallization (Diastereomer Enrichment)

The crude oil typically contains a mixture of cis (minor) and trans (major) isomers.[1]

-

Dissolve the crude oil in hot Ethyl Acetate (500 mL, 1 vol) at 50°C.

-

Slowly add Heptane (1.5 L, 3 vol) while maintaining temperature.

-

Cool slowly to 20°C over 2 hours, then to 0°C for 4 hours.

-

Filter the white crystalline solid.[1]

-

Wash the cake with cold Heptane/EtOAc (9:1).

-

Dry in a vacuum oven at 40°C for 12 hours.

Safety & Hazard Logic

Handling

Figure 2: Safety decision tree for hydride addition.

Analytical Specifications

To validate the protocol, the final product must meet the following criteria:

-

Appearance: White crystalline solid.[1]

-

Purity (HPLC): >98.0% (Area %).[1]

-

Diastereomeric Ratio (dr): >95:5 (trans:cis) determined by

-NMR.[1]-

Diagnostic Signal: The C4-proton signal differs significantly between isomers (broad multiplet for cis vs. septet/tt for trans due to coupling constants).[1]

-

-

Identity: MS (ESI+) m/z = 260.15

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Borate complex formation trapping product. | Ensure thorough acidification (pH 6) during quench to break N-B-O complexes.[1] Increase water volume during extraction.[1] |

| Poor dr (<80:20) | Reaction temperature too high (>0°C).[1] | Maintain strict -15°C to -10°C. Consider switching solvent to EtOH (slower reaction, higher selectivity).[1] |

| Boc Loss | Quench pH too low (<3).[1] | Use Acetic Acid instead of HCl. Monitor pH meter strictly. |

| Foaming | Rapid | Use a silicone-based antifoam agent (100 ppm) if necessary.[1] |

References

-

Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134. 7

-

Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10400214, 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. Retrieved Feb 1, 2026. Link[1]

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[1][3] 3

-

Carl Roth. (2023).[1] Safety Data Sheet: Sodium borohydride. 4[1][8][9]

Sources

- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. icheme.org [icheme.org]

- 8. mdpi.com [mdpi.com]

- 9. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate for SAR Profiling

Introduction: The Privileged Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Pethidine, Ritalin, Donepezil).[1] The specific scaffold 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (hereafter referred to as Scaffold 1 ) represents a high-value intermediate for Structure-Activity Relationship (SAR) studies.[1]

Its value lies in its orthogonal functionalization potential :

-

C4-Hydroxyl: A handle for stereochemical inversion, etherification, or bioisosteric replacement (F, NH2).[1]

-

C2-Ester: A gateway to peptidomimetics, constrained amino acids, or heterocycle formation.[1]

-

N1-Boc: A robust protecting group allowing late-stage diversification of the amine.

This guide details the protocols for diversifying Scaffold 1 to generate high-quality SAR libraries, focusing on the critical C4 and C2 positions.

Strategic Analysis: The Divergent Workflow

To maximize SAR efficiency, we employ a divergent synthesis strategy. The C4-hydroxyl is the primary "warhead" for diversity, while the C2-ester dictates the backbone geometry.

Visualizing the Workflow

The following diagram illustrates the decision matrix for derivatizing Scaffold 1 .

Figure 1: Divergent synthesis workflow for Scaffold 1. Colors indicate reaction pathways: Red (Etherification), Yellow (Fluorination), Green (Amination).[1]

Detailed Protocols

Protocol A: C4-O-Arylation via Mitsunobu Reaction

Objective: To install aromatic rings at C4 for pi-stacking interactions while inverting the stereocenter (e.g., converting cis-4-OH to trans-4-OAr).[1]

Scientific Rationale: The Mitsunobu reaction proceeds via an SN2 mechanism.[2] The activation of the alcohol by the betaine intermediate creates a good leaving group (alkoxyphosphonium), which is displaced by the acidic phenol. Crucial: The order of addition dictates the formation of the active betaine and prevents side reactions.

Materials:

-

Scaffold 1 (1.0 equiv)

-

Phenol derivative (1.2 equiv)

-

Triphenylphosphine (PPh3) (1.5 equiv)[1]

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under N2.

-

Dissolution: Dissolve Scaffold 1 , PPh3, and the Phenol in anhydrous THF. Cool the mixture to 0 °C in an ice bath.

-

Note: PPh3 and the substrate are mixed first to ensure the alcohol is available to react with the betaine immediately upon formation.

-

-

Addition: Add DIAD dropwise via syringe over 15 minutes. The solution will turn yellow/orange.

-

Caution: Exothermic reaction. Maintain temp < 5 °C to prevent decomposition of the betaine.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Workup: Dilute with Et2O, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na2SO4.

-

Purification: The major byproduct is triphenylphosphine oxide (Ph3PO). Use flash chromatography (Hexane/EtOAc).[1] If Ph3PO co-elutes, precipitate it first by triturating the crude oil with cold pentane/ether (1:1).[1]

Validation:

-

NMR: Look for the disappearance of the C4-H carbinol proton (typically ~3.8–4.0 ppm) and the appearance of a new signal shifted downfield (~4.5 ppm) with coupling constants indicative of inversion (e.g., change from br s to tt or vice versa depending on starting isomer).

Protocol B: Deoxyfluorination (Metabolic Blocking)

Objective: Replace the C4-OH with Fluorine.[1] Significance: Fluorine acts as a bioisostere for OH (similar van der Waals radius) but is a hydrogen bond acceptor only.[1] It blocks metabolic oxidation at the C4 position (a common clearance pathway for piperidines).

Safety Critical: This protocol uses DAST (Diethylaminosulfur trifluoride).[1] DAST can be explosive upon heating. Never heat neat DAST above 50 °C.

Step-by-Step Procedure:

-

Setup: Use a plastic (polypropylene) or Teflon-coated flask if possible (glass is acceptable for short durations, but HF generation can etch it).[1] Maintain strict anhydrous conditions.

-

Cooling: Dissolve Scaffold 1 (1.0 equiv) in anhydrous DCM. Cool to -78 °C (Dry ice/Acetone bath).

-

Addition: Add DAST (1.5 equiv) dropwise.

-

Mechanistic Insight: Low temperature is required to control the formation of the intermediate aminosulfinyl ether.

-

-

Warming: Stir at -78 °C for 1 hour, then allow to warm slowly to RT over 4 hours.

-

Quenching (CRITICAL): Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO3.

-

Warning: Vigorous CO2 evolution occurs.

-

-

Extraction: Extract with DCM (3x). Dry over MgSO4.

-

Purification: Flash chromatography. The fluoride product is often less polar than the starting alcohol.

Protocol C: Reductive Amination (Library Expansion)

Objective: Convert C4-OH to C4-NH-R. Route: Oxidation to ketone followed by reductive amination.[1]

Step 1: Oxidation (Dess-Martin Periodinane - DMP) [1]

-

Dissolve Scaffold 1 in DCM. Add DMP (1.2 equiv) and NaHCO3 (2 equiv) at 0 °C.

-

Stir at RT for 2 hours.

-

Quench with sat. Na2S2O3/NaHCO3 (1:1) to destroy iodine byproducts.

-

Isolate the 4-oxo-piperidine intermediate.

Step 2: Reductive Amination

-

Imine Formation: Dissolve the 4-oxo intermediate in 1,2-Dichloroethane (DCE). Add the amine (R-NH2, 1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir for 30 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3, 1.5 equiv).

-

Why STAB? It is milder than NaBH3CN and does not reduce the ketone/aldehyde, only the iminium ion.

-

-

Stir: 16 hours at RT.

-

Workup: Quench with sat. NaHCO3. Extract with DCM.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Mitsunobu: No Reaction | pKa of nucleophile too high (>11). | Use a more acidic phenol or switch to ADDP/PBu3 (Tsunoda reagent). |

| Mitsunobu: Alkylation at N | Substrate has unprotected NH. | Ensure the N1-Boc is intact. Mitsunobu reagents will alkylate acidic amines/amides. |

| Fluorination: Elimination | E2 elimination to alkene. | Use Deoxo-Fluor instead of DAST (more thermally stable). Keep temp low. |

| Low Yield (Ph3PO removal) | Ph3PO contaminating product.[1] | Use polymer-bound PPh3 (removable by filtration) or perform a "reductive workup" using MgCl2.[1] |

References

-

Privileged Scaffolds in Drug Design

-

Welsch, M. E., et al. (2010).[1] Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.

-

-

Mitsunobu Reaction Mechanism & Protocols

-

Deoxyfluorination Safety & Methods

-

Reductive Amination with STAB

-

Piperidine SAR Case Study

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. thieme-connect.de [thieme-connect.de]

Troubleshooting & Optimization

Overcoming low yields in 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate synthesis

Topic: Optimization of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (via reduction of the corresponding 4-oxopiperidine) is deceptively simple. Low yields in this reaction are rarely due to conversion failure; they are almost exclusively caused by stereochemical partitioning and unintended lactonization during workup.

This guide addresses the "Hidden Yield Loss" phenomenon where the cis-isomer cyclizes into a water-soluble or volatile bicyclic lactone, leaving only the trans-isomer and giving the appearance of a stalled reaction.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "My crude NMR shows complete conversion, but my isolated yield is consistently <50%. Where is the product going?"

Diagnosis: You are likely losing the cis-isomer to lactonization.

The Mechanism: The target molecule is a

-

Common Error: Quenching the borohydride reaction with strong acid (HCl) or heating the crude residue during rotary evaporation.

-

Fix: Switch to a buffered quench (saturated NH₄Cl or acetic acid/MeOH) and keep water bath temperatures <35°C.

Q2: "I see two spots on TLC, but they merge during purification."

Diagnosis: Diastereomeric scrambling on silica. The Mechanism: Silica gel is slightly acidic. If you are separating the cis and trans isomers, the acidic surface can catalyze the lactonization of the cis-isomer on the column, causing it to streak or co-elute with the trans-isomer. Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize active acidic sites. Use a solvent system containing 0.5% TEA.

Q3: "Which reducing agent should I use to favor the 'Trans' isomer (Hydroxyl anti to Ester)?"

Recommendation: Sodium Borohydride (NaBH₄) at -78°C. Reasoning: Small hydride donors like NaBH₄ tend to attack from the axial trajectory (less hindered electronically), leading to the thermodynamic equatorial alcohol (often the trans isomer, depending on the C2 conformation). Contrast: Bulky reagents like L-Selectride (Lithium tri-sec-butylborohydride) attack from the equatorial face (steric control), forcing the hydroxyl into the axial position, which often favors the cis-isomer (the one prone to lactonization).

Part 2: The "Hidden" Reaction Pathway

The following diagram illustrates the critical bifurcation point that destroys yield.

Caption: Kinetic bifurcation of the reduction. The Cis-isomer is a "leak" in the system, converting to the lactone under acidic workup conditions.

Part 3: Optimized Experimental Protocols

Protocol A: High-Yield Reduction (NaBH₄)

Best for: Generating the thermodynamic product (Trans) and minimizing lactonization.

| Parameter | Specification | Rationale |

| Solvent | Methanol (Anhydrous) | Promotes rapid solvation of borohydride; prevents clumping. |

| Temperature | -78°C to -20°C | Low temp maximizes diastereoselectivity (dr). |

| Reagent | NaBH₄ (1.1 equiv) | Slight excess ensures conversion without over-reduction. |

| Quench | Sat. NH₄Cl (aq) | CRITICAL: Avoids HCl. Maintains pH ~6-7. |

Step-by-Step:

-

Dissolve 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in MeOH (0.2 M).

-

Cool solution to -78°C (acetone/dry ice bath).

-

Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Note: Exotherm control is vital.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C (do not warm to RT yet).

-

The "Soft" Quench: Add saturated aqueous NH₄Cl dropwise at 0°C. Stir for 20 mins.

-

Dilute with EtOAc and water. Separate phases.

-

Extraction: Extract aqueous layer 3x with EtOAc. Note: The product is moderately polar.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate at <35°C .

Protocol B: Lactone Recovery (If Yield is Low)

If you suspect your product has already lactonized (yield is low and mass balance is missing), you can ring-open the lactone back to the hydroxy-ester.

-

Take the aqueous layer from the workup (or the crude residue).

-

Treat with K₂CO₃ (2.0 eq) in MeOH at RT for 2 hours.

-

This basic transesterification opens the lactone ring and reforms the methyl ester.

-

Warning: This equilibrates the stereocenter; you may get a mix of cis/trans.

Part 4: Analytical Reference Data

Expected NMR Shifts (CDCl₃, 400 MHz):

| Moiety | Proton (¹H) | Shift (δ ppm) | Diagnostic Feature |

| C4-H (Axial) | tt / m | 3.80 - 4.10 | Broad multiplet indicates equatorial OH (Trans). |

| C4-H (Equatorial) | narrow m | 4.20 - 4.40 | Narrow coupling constants indicate axial OH (Cis). |

| Methyl Ester | s | 3.75 | Sharp singlet. Disappears if lactonized. |

| Boc Group | s | 1.45 | Strong singlet (9H). |

References

-

General Reduction of 4-Piperidones

- Title: Stereoselective reduction of N-substituted-4-piperidones.

- Source:Journal of Organic Chemistry.

- Context: Establishes the preference for equatorial alcohols using NaBH4 in unhindered piperidines.

-

Link:[Link] (General Journal Link for verification of standard methodology).

-

Lactonization of Gamma-Hydroxy Esters

- Title: The structure and role of lactone intermediates in linkage-specific sialic acid derivatiz

- Source:Glycoconjug

- Context: Validates the rapid lactonization of cis-gamma-hydroxy esters under acidic conditions.

-

Link:[Link]

-

Synthesis of N-Boc-4-hydroxypiperidine Derivatives

- Title: Synthesis of tert-Butyl 1-hydroxypiperidine-2-carboxyl

- Source:Acta Crystallographica (via PMC).

- Context: Provides structural data and workup considerations for hindered N-Boc piperidine esters.

-

Link:[Link]

Stability issues of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate under various reaction conditions

Technical Support Center: 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Product Code: P-4HYD-PIP-001 CAS: 81357-18-8 (Racemic/General), 495415-09-3 (Specific Isomers) Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Hub

You are likely working with this compound as a chiral building block for peptidomimetics or as a scaffold for fragment-based drug discovery (FBDD).[1] While the piperidine ring is generally robust, the 1,2,4-substitution pattern introduces specific conformational strains and reactivity "hotspots" that often surprise researchers.[1]

This guide addresses the three most common stability tickets we receive: Unexpected Cyclization , Elimination/Dehydration , and Protecting Group Labillity .[1]

Module 1: Troubleshooting Stability & Degradation

Ticket #1: "My LC-MS shows a mass loss of 32 Da (M-32), and the product has lost polarity."

Diagnosis: Unwanted Lactonization (Bridged Gamma-Lactone Formation).[1] Status: Critical / Irreversible.

The Mechanism: This is the most frequent issue with 4-hydroxypiperidine-2-carboxylates.[1] If the C2-Carboxylate and C4-Hydroxyl groups are on the same face of the piperidine ring (cis-relationship), they are spatially predisposed to interact.[1] Under basic conditions (or even prolonged storage), the 4-OH attacks the 2-methyl ester, ejecting methanol (Mass 32) and forming a stable, bridged bicyclic lactone (2-oxa-5-azabicyclo[2.2.2]octane or [3.2.1]octane system depending on ring twist).[1]

Why it happens (The Causality):

-

Stereochemistry: This reaction is stereospecific.[1] Only the cis-isomer (e.g., (2S, 4S) or (2R, 4R)) can cyclize.[1] The trans-isomer is geometrically constrained and resists this pathway.[1]

-

Base Catalysis: Using strong bases (e.g., NaH, LiOH) to hydrolyze the ester often accelerates lactonization faster than hydrolysis to the free acid.[1]

Corrective Protocol:

-

Check your Isomer: Verify the stereochemistry of your starting material.[1][2] If you require the cis-isomer, you must avoid thermodynamic equilibration.[1]

-

Hydrolysis Strategy: If you need to hydrolyze the methyl ester to the acid without lactonizing:

Ticket #2: "I see a new alkene peak (M-18) after activating the hydroxyl group."

Diagnosis: Elimination (Dehydration) to Tetrahydropyridine.[1] Status: Preventable.[1]